2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile
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Overview
Description
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its chromene core, which is a fused ring system containing both benzene and pyran rings, and its unique substituents, including amino groups and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted chromenes with different functional groups.
Scientific Research Applications
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives with various substituents, such as:
- 2-amino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile
- 2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile
- 2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Uniqueness
What sets 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both amino groups and the dimethylphenyl substituent enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-10-3-4-11(2)14(7-10)17-13-6-5-12(20)8-16(13)22-18(21)15(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXTYPIPGDFAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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